3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and developing new drugs.
Medicine: Some derivatives of this compound exhibit biological activities such as anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and agrochemical applications .
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKZBNXUKQTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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